molecular formula C14H28N9OP3 B3433534 Fotretamine CAS No. 37132-72-2

Fotretamine

Cat. No.: B3433534
CAS No.: 37132-72-2
M. Wt: 431.35 g/mol
InChI Key: SCGZIPCHOAVGCL-UHFFFAOYSA-N
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Preparation Methods

Fotretamine can be synthesized through various chemical routes. One common method involves the reaction of pentaethyleneimine with specific alkylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Fotretamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield various by-products.

Common reagents used in these reactions include acids, bases, and specific organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fotretamine has been extensively studied for its applications in scientific research, particularly in the fields of:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and its potential as an immunosuppressive agent.

    Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Fotretamine exerts its effects involves its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to immunosuppressive effects. The molecular targets include DNA, where it forms covalent bonds, leading to disruptions in DNA replication and transcription. This mechanism is similar to other alkylating agents used in cancer therapy .

Comparison with Similar Compounds

Fotretamine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Altretamine: Another alkylating agent used in cancer therapy.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

    Ifosfamide: Similar in structure and function to cyclophosphamide but with different pharmacokinetics.

This compound stands out due to its specific pentaethyleneimine structure, which contributes to its unique biological activity .

Properties

CAS No.

37132-72-2

Molecular Formula

C14H28N9OP3

Molecular Weight

431.35 g/mol

IUPAC Name

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine

InChI

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2

InChI Key

SCGZIPCHOAVGCL-UHFFFAOYSA-N

SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Canonical SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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